2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
Description
Properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-7-8-15(9-13(12)2)24-11-14(10-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-9,14H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDVAWJABYWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a urea derivative. The final step involves the introduction of the benzamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoic acid
- 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzylamine
Uniqueness
Compared to similar compounds, 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring, urea linkage, and benzamide moiety makes it a versatile compound for various applications in scientific research.
Biological Activity
The compound 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic molecule with potential therapeutic applications. Its structure features a pyrrolidinone ring , a ureido group , and a benzamide moiety , which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and synthesis of this compound, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C16H20N4O2
- Molecular Weight : Approximately 300.36 g/mol
- IUPAC Name : this compound
The unique arrangement of functional groups in the compound suggests various interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies utilizing cell lines have indicated significant cytotoxic effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Studies : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
- Inhibition of Enzymes : Molecular docking studies revealed that the compound binds effectively to targets such as COX-2 and EGFR, suggesting its potential as an anti-inflammatory and anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidinone Ring : This step can be achieved through cyclization reactions using appropriate precursors.
- Ureido Group Attachment : This is accomplished through amide coupling reactions involving urea derivatives.
- Final Benzamide Formation : The final product is obtained by coupling with benzoyl chloride or a similar reagent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 300.36 g/mol |
| Biological Activity | Anticancer, Anti-inflammatory |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Mechanism of Action | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
